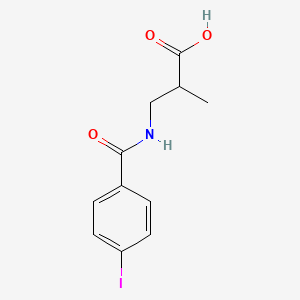
4-((2-Bromobenzyl)(methyl)amino)butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2-Bromobenzyl)(methyl)amino)butanenitrile is an organic compound with the molecular formula C12H15BrN2 It is a nitrile derivative that contains a bromobenzyl group, a methylamino group, and a butanenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Bromobenzyl)(methyl)amino)butanenitrile can be achieved through several methods. One common approach involves the reaction of 2-bromobenzyl chloride with methylamine to form 2-bromobenzyl(methyl)amine. This intermediate is then reacted with butanenitrile under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions
4-((2-Bromobenzyl)(methyl)amino)butanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium or potassium cyanide for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with cyanide can yield nitrile derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
4-((2-Bromobenzyl)(methyl)amino)butanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-((2-Bromobenzyl)(methyl)amino)butanenitrile involves its interaction with specific molecular targets. The bromobenzyl group can participate in electrophilic aromatic substitution reactions, while the nitrile group can undergo nucleophilic addition reactions. These interactions can modulate various biochemical pathways and molecular processes .
Comparison with Similar Compounds
Similar Compounds
4-((2-Chlorobenzyl)(methyl)amino)butanenitrile: Similar structure with a chlorine atom instead of bromine.
4-((2-Fluorobenzyl)(methyl)amino)butanenitrile: Contains a fluorine atom in place of bromine.
4-((2-Iodobenzyl)(methyl)amino)butanenitrile: Iodine atom replaces the bromine atom.
Uniqueness
4-((2-Bromobenzyl)(methyl)amino)butanenitrile is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its halogen-substituted analogs. The bromine atom can participate in specific chemical reactions that may not be as favorable with other halogens .
Properties
Molecular Formula |
C12H15BrN2 |
|---|---|
Molecular Weight |
267.16 g/mol |
IUPAC Name |
4-[(2-bromophenyl)methyl-methylamino]butanenitrile |
InChI |
InChI=1S/C12H15BrN2/c1-15(9-5-4-8-14)10-11-6-2-3-7-12(11)13/h2-3,6-7H,4-5,9-10H2,1H3 |
InChI Key |
OWDBSUJRLXYQGN-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCC#N)CC1=CC=CC=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


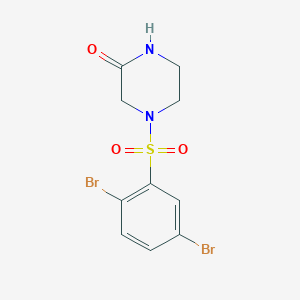
![5-Fluoro-2,7-diazaspiro[3.5]nonane](/img/structure/B14909281.png)




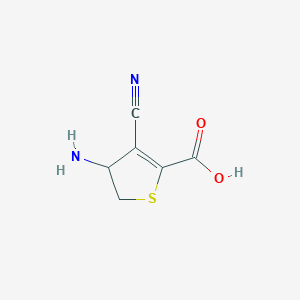

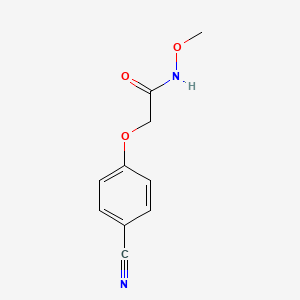
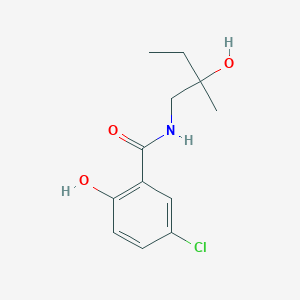
![n-Ethyl-2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14909345.png)

![8-Bromo-2-chloroimidazo[1,2-b]pyridazine-7-carboxylic acid](/img/structure/B14909361.png)
